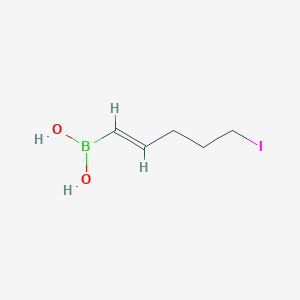

(5-Iodopent-1-en-1-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H10BIO2 |

|---|---|

Molecular Weight |

239.85 g/mol |

IUPAC Name |

[(E)-5-iodopent-1-enyl]boronic acid |

InChI |

InChI=1S/C5H10BIO2/c7-5-3-1-2-4-6(8)9/h2,4,8-9H,1,3,5H2/b4-2+ |

InChI Key |

ZBVKSCKRJOATIB-DUXPYHPUSA-N |

Isomeric SMILES |

B(/C=C/CCCI)(O)O |

Canonical SMILES |

B(C=CCCCI)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of (5-Iodopent-1-en-1-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (5-Iodopent-1-en-1-yl)boronic acid, a valuable building block in organic synthesis and drug discovery. The document outlines a plausible synthetic pathway, detailed experimental protocols, and expected analytical data for the target compound and its intermediate.

Introduction

Vinylboronic acids are versatile reagents in organic chemistry, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of an iodoalkyl chain in this compound offers a bifunctional handle for sequential and diverse chemical modifications, making it an attractive intermediate for the synthesis of complex molecules and novel pharmaceutical agents. This guide details a practical synthetic route starting from commercially available precursors.

Synthetic Pathway

The proposed synthesis of this compound is a three-step process commencing with the conversion of 4-pentyn-1-ol to 5-iodo-1-pentyne. Subsequent hydroboration of the terminal alkyne with pinacolborane yields the corresponding (E)-alkenylboronic acid pinacol ester. The final step involves the deprotection of the pinacol ester to afford the target boronic acid.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 5-Iodo-1-pentyne from 4-Pentyn-1-ol

This procedure involves the conversion of the hydroxyl group of 4-pentyn-1-ol to an iodide. A standard method for this transformation is the Appel reaction or by converting the alcohol to a tosylate followed by nucleophilic substitution with iodide.

Materials:

-

4-Pentyn-1-ol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of triphenylphosphine and imidazole in dichloromethane at 0 °C, add iodine portion-wise.

-

Add a solution of 4-pentyn-1-ol in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the addition of saturated aqueous sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-iodo-1-pentyne.

Synthesis of (E)-(5-Iodopent-1-en-1-yl)boronic acid pinacol ester

This step employs a catalyst-free hydroboration of the terminal alkyne, 5-iodo-1-pentyne, with pinacolborane (HBpin) to stereoselectively form the (E)-vinylboronate.

Materials:

-

5-Iodo-1-pentyne

-

Pinacolborane (HBpin)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-iodo-1-pentyne.

-

Add pinacolborane (1.1 equivalents) to the flask.

-

Heat the reaction mixture at 110 °C and stir. Monitor the reaction progress by GC-MS or ¹H NMR.

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude (E)-(5-Iodopent-1-en-1-yl)boronic acid pinacol ester can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound

The final step is the deprotection of the pinacol ester to yield the free boronic acid. This can be achieved by transesterification with diethanolamine followed by hydrolysis.[1]

Materials:

-

(E)-(5-Iodopent-1-en-1-yl)boronic acid pinacol ester

-

Diethanolamine

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the (E)-(5-Iodopent-1-en-1-yl)boronic acid pinacol ester in diethyl ether.

-

Add diethanolamine to the solution, which should result in the formation of a white precipitate.

-

Stir the mixture at room temperature until the starting material is completely consumed (monitored by TLC).

-

Filter the precipitate, wash with diethyl ether, and dry to obtain the diethanolamine adduct.

-

Suspend the diethanolamine adduct in diethyl ether and acidify with aqueous HCl with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

Characterization Data

The following tables summarize the expected characterization data for the key intermediate and the final product. The NMR data for the pinacol ester is based on the known data for the closely related (E)-Penten-1-ylboronic acid pinacol ester, with adjustments for the presence of the iodine atom.

Table 1: Predicted ¹H and ¹³C NMR Data for (E)-(5-Iodopent-1-en-1-yl)boronic acid pinacol ester

| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |

| ~6.75 | dt | 1H | =CH-B | |

| ~5.45 | d | 1H | I-CH₂-CH₂-CH = | |

| ~3.20 | t | 2H | I-CH ₂- | |

| ~2.25 | q | 2H | =CH-CH ₂- | |

| ~1.95 | p | 2H | I-CH₂-CH ₂- | |

| 1.27 | s | 12H | -C(CH ₃)₂ | |

| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment | ||

| ~148 | =C H-B | |||

| ~120 | I-CH₂-CH₂-C H= | |||

| 83.2 | -C (CH₃)₂ | |||

| ~35 | =CH-C H₂- | |||

| ~32 | I-CH₂-C H₂- | |||

| 24.8 | -C(C H₃)₂ | |||

| ~6.5 | I-C H₂- |

Table 2: Predicted Mass Spectrometry Data

| Compound | Ionization Mode | Expected m/z | Fragment |

| (E)-(5-Iodopent-1-en-1-yl)boronic acid pinacol ester | ESI+ | [M+H]⁺, [M+Na]⁺ | Molecular Ion Adducts |

| This compound | ESI- | [M-H]⁻ | Deprotonated Molecular Ion |

| ESI- | [M+H₂O-H]⁻ | Boronate anion |

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of the target compound.

Caption: Overall experimental workflow.

Caption: Logical approach to synthesis and validation.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The outlined procedures utilize established and reliable chemical transformations, and the provided characterization data serves as a benchmark for successful synthesis. This versatile building block holds significant potential for applications in medicinal chemistry and materials science, and this guide is intended to facilitate its accessibility to the research community.

References

The Versatility of Vinylboronic Acids: A Technical Guide to Properties and Reactivity in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Vinylboronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, offering a unique combination of stability and reactivity. Their utility in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors, has led to a surge in their application. This technical guide provides an in-depth exploration of the core properties and diverse reactivity of vinylboronic acids, with a focus on practical applications for laboratory and industrial settings.

Properties of Vinylboronic Acids

Vinylboronic acids, characterized by a boronic acid functional group attached to a vinyl moiety, exhibit a favorable balance of stability and reactivity. While the free boronic acids can be prone to dehydration to form boroxines, their corresponding esters, particularly pinacol esters, demonstrate enhanced stability towards air and moisture, facilitating their isolation and purification by standard chromatographic methods.

Stability

The stability of vinylboronic acids is a critical consideration for their storage and handling. Protodeboronation, the cleavage of the C-B bond, can occur under certain conditions. Studies have shown that vinylboronic acids are generally more stable than many heteroaromatic boronic acids and exhibit very slow protodeboronation at varying pH levels.[1] For instance, at 70°C, the half-life for protodeboronation of vinylboronic acid at pH 12 is greater than one week.[1] This inherent stability allows for their participation in a wide range of chemical transformations under diverse reaction conditions.

The formation of boronate esters, most commonly with pinacol, significantly enhances stability by protecting the boronic acid moiety from degradation pathways such as oxidation and trimerization into boroxines.[2]

Synthesis of Vinylboronic Acids and Their Esters

A variety of synthetic methodologies have been developed for the preparation of vinylboronic acids and their esters, with hydroboration of alkynes being one of the most common and atom-economical approaches.

Hydroboration of Alkynes

The addition of a boron-hydride bond across a carbon-carbon triple bond is a powerful method for the stereoselective synthesis of vinylboronic esters. Typically, this reaction proceeds via a syn-addition, yielding the (E)-isomer.

Table 1: Selected Conditions for Hydroboration of Terminal Alkynes with Pinacolborane

| Catalyst/Reagent | Alkyne Substrate | Product | Yield (%) | Reference |

| Organo rare earth metal complexes | Terminal alkynes | (E)-1-Alkenylborons | High | [3] |

| Mn(I) alkyl PCP pincer complex | Aryl alkynes | (Z)-Vinylboronates | High | [4] |

| Mn(I) alkyl PCP pincer complex | Aliphatic alkynes | (E)-Vinylboronates | High | [4] |

| No catalyst (microwave irradiation) | Phenylacetylene | (E)-2-Phenylethenylboronic acid pinacol ester | 98 | [5] |

| No catalyst (microwave irradiation) | 1-Heptyne | (E)-2-(Hept-1-en-1-yl)boronic acid pinacol ester | 64 | [5] |

Experimental Protocol: Metal-Free Hydroboration of Phenylacetylene with Pinacolborane under Microwave Irradiation

-

Materials: Phenylacetylene (1.0 mmol, 102 mg), Pinacolborane (1.1 mmol, 141 mg).

-

Procedure: a. In a microwave-safe vial equipped with a magnetic stir bar, combine phenylacetylene and pinacolborane. b. Seal the vial and place it in a microwave reactor. c. Irradiate the mixture at 80°C for 30 minutes. d. After cooling to room temperature, the crude product can be purified by flash chromatography on silica gel.

Reactivity of Vinylboronic Acids

The synthetic utility of vinylboronic acids stems from their participation in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of vinylboronic acids. It allows for the stereospecific formation of C(sp²)-C(sp²) bonds, providing access to substituted styrenes, dienes, and other conjugated systems.[2][6]

Table 2: Representative Suzuki-Miyaura Couplings of Vinylboronic Esters with Aryl Halides

| Vinylboronic Ester | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| (E)-Styrylboronic acid pinacol ester | 4-Iodoacetophenone | Pd₂(dba)₃ / PPh₃ | Ag₂O | DME | 63 | [7] |

| Vinylboronic acid pinacol ester | 1-Iodonaphthalene | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 95 | [8] |

| Vinylboronic acid pinacol ester | 2-Bromopyridine | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 85 | [8] |

Experimental Protocol: Suzuki-Miyaura Coupling of (E)-Styrylboronic Acid Pinacol Ester with 4-Iodoacetophenone

-

Materials: (E)-Styrylboronic acid pinacol ester (0.075 mmol), 4-Iodoacetophenone (0.051 mmol), Silver(I) oxide (Ag₂O, 0.076 mmol), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.0020 mmol), Triphenylphosphine (PPh₃, 0.033 mmol), 1,2-Dimethoxyethane (DME, 1.0 mL).

-

Procedure: a. In a nitrogen-filled glovebox, combine 4-iodoacetophenone, (E)-styrylboronic acid pinacol ester, Ag₂O, Pd₂(dba)₃, and PPh₃ in a vial. b. Add DME to the vial, seal it, and stir the reaction mixture at 85°C for 24 hours. c. After cooling, the reaction mixture is concentrated and purified by silica gel chromatography to afford the product.[7]

Chan-Lam Coupling

The copper-catalyzed Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. The use of vinylboronic acids in this reaction, often termed N-vinylation or O-vinylation, offers a mild route to enamines, enamides, and enol ethers.[9][10]

Table 3: Examples of Chan-Lam Coupling with Boronic Acids

| Boronic Acid | Amine/Alcohol | Copper Source | Base/Additive | Solvent | Yield (%) | Reference |

| p-Tolylboronic acid | 2-Aminopyridine | Cu(OAc)₂ | DIPEA | DMSO | - | [10] |

| Aryl boronic ester | 3-Isopropyl-1H-pyrazole | Cu(OAc)₂ | B(OH)₃ | Acetonitrile | - | [10] |

| Boronic ester | - | Cu(OAc)₂ | DMAP | DCM/MeOH | - | [10] |

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

-

Materials: Arylboronic acid (2.0 equiv), Amine (1.0 equiv), Copper(II) acetate (Cu(OAc)₂, 1.0 equiv), Diisopropylethylamine (DIPEA, 3.0 equiv), Anhydrous Dimethyl sulfoxide (DMSO, 3 mL), 4Å molecular sieves (200 mg).

-

Procedure: a. To a dry two-necked round-bottom flask equipped with a magnetic stirrer, add the amine, arylboronic acid, DIPEA, Cu(OAc)₂, and molecular sieves in DMSO. b. Heat the mixture at 120°C for 24 hours. c. After cooling, add an aqueous solution of ammonium hydroxide and extract the mixture with ethyl acetate. d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by chromatography.[10]

Radical Addition Reactions

Vinylboronic esters are excellent acceptors for radical species. Photoredox catalysis has enabled the development of novel decarboxylative radical additions to vinylboronic esters, providing efficient access to a variety of functionalized alkylboronic esters.

Experimental Protocol: Visible-Light-Mediated Decarboxylative Radical Addition to Vinylboronic Acid Pinacol Ester

-

Materials: NHPI redox-active ester (0.2 mmol), Eosin Y-Na₂ (0.05 equiv), Hantzsch ester (2 equiv), Vinylboronic acid pinacol ester (3 equiv), Dry DMF (2 mL).

-

Procedure: a. In an oven-dried Schlenk tube under an argon atmosphere, combine the NHPI redox-active ester, Eosin Y-Na₂, Hantzsch ester, and vinylboronic acid pinacol ester in dry DMF. b. Degas the reaction mixture by three freeze-pump-thaw cycles. c. Backfill the tube with argon and stir the mixture at room temperature for 24 hours under irradiation with blue LED light. d. After the reaction, the mixture is diluted with ethyl acetate and washed with water. The organic layer is dried and concentrated, and the product is purified by flash chromatography.

Purification of Vinylboronic Acids and Esters

Purification of boronic acids and their esters can sometimes be challenging due to their polarity and potential for decomposition on silica gel. However, several effective methods are available.

-

Recrystallization: For solid vinylboronic acids, recrystallization from an appropriate solvent is a highly effective purification technique.

-

Column Chromatography: Pinacol esters are generally stable enough for purification by silica gel chromatography.[11] Using a solvent system of hexane and ethyl acetate is common.

-

Derivatization: Crude boronic acids can be converted to their corresponding salts by treatment with a base. The salt can then be isolated and subsequently acidified to yield the pure boronic acid.

Spectroscopic Data

Table 4: Representative ¹H and ¹³C NMR Data for Vinylboronic Acid Pinacol Esters in CDCl₃

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Pinacol vinylboronate | 6.13-5.95 (m, 2H), 5.65 (dd, J = 18.4, 1.6 Hz, 1H), 1.27 (s, 12H) | 134.8, 128.0, 83.2, 24.8 | [12] |

| (E)-2-(4-chlorostyryl)boronic acid pinacol ester | 7.41 (m, 2H), 7.37–7.24 (m, 3H), 6.13 (d, J = 18.4 Hz, 1H), 1.31 (s, 12H) | 148.14, 136.12, 134.74, 128.92, 128.36, 117.42, 83.59, 24.95 | [5] |

| (E)-2-(Hept-1-en-1-yl)boronic acid pinacol ester | 6.63 (dt, J = 18.0, 6.4 Hz, 1H), 5.41 (d, J = 18.0 Hz, 1H), 2.13 (m, 2H), 1.41 (m, 2H), 1.26–1.29 (m, 16H), 0.88 (m, 3H) | 154.97, 118.51, 83.10, 35.93, 31.55, 28.04, 24.92, 22.66, 14.14 | [5] |

| Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate | 8.16 (t, J = 1.6 Hz, 1H), 7.95 (dt, J = 7.8, 1.6 Hz, 1H), 7.66 (dt, J = 7.8, 1.6 Hz, 1H), 7.47–7.36 (m, 2H), 6.24 (d, J = 18.4 Hz, 1H), 3.91 (s, 3H), 1.31 (s, 12H) | 166.99, 148.39, 137.95, 131.30, 130.69, 129.91, 128.80, 128.37, 118.28, 83.61, 52.31, 24.95 | [5] |

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate key synthetic pathways and reaction mechanisms.

Caption: Synthesis of (E)-Vinylboronic Ester via Hydroboration.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Proposed Catalytic Cycle for the Chan-Lam Coupling.

Caption: General Experimental Workflow for Synthesis and Purification.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Regio- and chemoselective hydroboration of terminal alkynes with pinacolborane catalyzed by organo rare earth metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 10. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pinacol vinylboronate(75927-49-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Structural Analysis and Conformation of (5-Iodopent-1-en-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structure and conformational properties of (5-Iodopent-1-en-1-yl)boronic acid, a valuable building block in organic synthesis. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines established chemical principles, data from analogous compounds, and theoretical considerations to offer a comprehensive overview.

Molecular Structure and Properties

This compound possesses the chemical formula C₅H₁₀BIO₂ and a molecular weight of 239.85 g/mol . The structure features a five-carbon chain with a terminal vinylboronic acid moiety and an iodine atom at the C5 position. The double bond is expected to be in the trans or E configuration, which is the thermodynamically more stable isomer for vinylic boronic acids.

Table 1: Predicted Structural and Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₅H₁₀BIO₂ | |

| Molecular Weight | 239.85 g/mol | |

| CAS Number | 85976-78-9 | [1] |

| Stereochemistry | Predominantly (E)-isomer | General stability of trans-alkenylboronic acids |

| Physical State | Likely a solid at room temperature | General property of boronic acids |

| Solubility | Soluble in organic solvents like THF, ether, and acetone | General property of organoboron compounds |

Proposed Synthesis

The most probable synthetic route to this compound is via the hydroboration of 5-iodopent-1-yne. This reaction typically proceeds with anti-Markovnikov selectivity, placing the boron atom at the terminal carbon of the alkyne. The use of a hydroborating agent like catecholborane or pinacolborane followed by hydrolysis would yield the desired boronic acid. The reaction generally results in a syn-addition of the hydrogen and boron across the triple bond, leading to the (E)-alkenylboronic acid.

Experimental Protocol: Proposed Synthesis via Hydroboration

-

Reaction Setup: A solution of 5-iodopent-1-yne (1.0 eq) in an anhydrous, aprotic solvent (e.g., THF) is prepared under an inert atmosphere (e.g., argon or nitrogen).

-

Hydroboration: A hydroborating agent, such as catecholborane (1.1 eq), is added dropwise to the solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Hydrolysis: The resulting boronic ester is hydrolyzed by the addition of water or a dilute aqueous acid.

-

Workup and Purification: The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford (E)-(5-Iodopent-1-en-1-yl)boronic acid.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic pathway via hydroboration.

Structural Analysis: Spectroscopic Predictions

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | δ 5.5-7.0 (m, 2H, -CH=CH-B), δ 3.2 (t, 2H, -CH₂-I), δ 2.1-2.4 (m, 2H, -CH₂-CH=), δ 1.8-2.0 (m, 2H, -CH₂-CH₂-CH₂-), δ 4.5-6.0 (br s, 2H, -B(OH)₂) | Based on typical shifts for vinylboronic acids and alkyl iodides. |

| ¹³C NMR | δ 140-150 (-CH=C H-B), δ 125-135 (-C H=CH-B), δ 30-35 (-CH₂-I), δ 30-40 (alkyl chain carbons) | Based on known data for similar alkenylboronic acids. |

| IR Spectroscopy | ~3300 cm⁻¹ (O-H stretch, broad), ~1620 cm⁻¹ (C=C stretch), ~1350 cm⁻¹ (B-O stretch), ~700 cm⁻¹ (C-I stretch) | Characteristic vibrational frequencies for the functional groups present. |

Conformational Analysis

The conformation of this compound is determined by the rotation around its single bonds. The most significant conformational flexibility arises from the pentenyl chain.

-

C-B Bond Rotation: The boronic acid group, -B(OH)₂, is expected to have a preferred orientation relative to the double bond. Computational studies on similar vinylboronic acids suggest that the conformation where the B(OH)₂ group is coplanar with the C=C bond is energetically favored to maximize π-orbital overlap.

-

Alkyl Chain Conformation: The five-carbon chain will adopt a low-energy staggered conformation to minimize steric strain. The presence of the bulky iodine atom at the terminal position will influence the rotational preferences of the adjacent C-C bonds.

-

Overall Conformation: The lowest energy conformation is likely to be an extended chain to minimize steric interactions between the vinylboronic acid headgroup and the terminal iodine atom.

Diagram 2: Key Rotatable Bonds and Conformational Factors

Caption: Factors influencing the molecule's conformation.

Conclusion

While direct experimental data on this compound is scarce, this guide provides a robust theoretical framework for its structural and conformational properties. The proposed synthesis via hydroboration of 5-iodopent-1-yne offers a reliable method for its preparation. The predicted spectroscopic data serves as a useful reference for the characterization of this compound. The conformational analysis highlights the key factors governing its three-dimensional structure, which is crucial for understanding its reactivity and potential applications in drug design and organic synthesis. Further experimental and computational studies are warranted to validate and expand upon the insights presented in this guide.

References

Preparation of Functionalized Alkenylboronic Acids from Alkynes: An In-Depth Technical Guide

Executive Summary: Alkenylboronic acids and their corresponding esters are indispensable reagents in modern organic chemistry, primarily serving as key partners in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The synthesis of these compounds from readily available alkynes represents one of the most direct and atom-economical approaches. This guide provides a comprehensive overview of the primary synthetic methodologies for preparing functionalized alkenylboronic acids from alkynes, with a focus on hydroboration and diboration reactions. It includes detailed experimental protocols, tabulated data for comparative analysis of different catalytic systems, and visualizations of reaction pathways to support researchers, chemists, and professionals in drug development.

Core Synthetic Strategies

The conversion of alkynes to alkenylboronic acids is predominantly achieved through the addition of a boron-containing species across the carbon-carbon triple bond. The primary strategies—hydroboration and diboration—offer distinct pathways to stereochemically defined products. The choice of method, catalyst, and boron reagent dictates the regioselectivity (boron addition to the terminal vs. internal carbon) and stereoselectivity (formation of E or Z isomers) of the final product.

Hydroboration of Alkynes

Hydroboration is the most established method for synthesizing alkenylboronates from alkynes. It involves the addition of a hydroborane reagent (e.g., pinacolborane, HBpin; catecholborane, HBcat) across the triple bond.[1] This reaction can be performed without a catalyst but is often accelerated and controlled by transition metal complexes.[2]

2.1. Regio- and Stereoselectivity

-

Stereoselectivity: The classical hydroboration mechanism proceeds via a syn-addition, where the boron and hydrogen atoms add to the same face of the alkyne π-system.[3] This typically results in the formation of the (E)-alkenylboronate. However, specific catalytic systems, particularly those using rhodium or iridium, can achieve trans-hydroboration to yield the (Z)-isomer.[4]

-

Regioselectivity: For terminal alkynes, the addition can be either "anti-Markovnikov", placing the boron atom on the terminal carbon, or "Markovnikov", placing it on the internal carbon. Sterically bulky boranes (e.g., 9-BBN, disiamylborane) or specific catalysts are often used to enforce high anti-Markovnikov selectivity.[3][5] For unsymmetrical internal alkynes, the regioselectivity is influenced by the electronic and steric properties of the substituents, as well as the catalyst system employed.[6][7]

2.2. Data Summary: Catalytic Hydroboration of Alkynes

The choice of catalyst dramatically influences the outcome of the reaction, allowing for tunable selectivity.

| Alkyne Substrate | Boron Reagent | Catalyst System | Product Selectivity | Yield (%) | Reference |

| Phenylacetylene | HBpin | 20 mol% 9-BBN | (E)-alkenylboronate, >98% β-selectivity | 76 | [8] |

| Phenylacetylene | HBpin | (NHC)CuCl / NaOtBu | (Z)-alkenylboronate, >98% β-selectivity | 91 | [9] |

| 1-Phenyl-1-propyne | HBpin | FeH(CO)(NO)(PPh₃)₂ | (E)-alkenylboronate, 92:8 regioisomeric ratio | 95 | [6] |

| 1-Octyne | HBpin | Co(pincer-NHC) Complex | (E)-alkenylboronate, 99:1 α:β selectivity | 94 | [7] |

| 4-Octyne | HBpin | [Cp*Ru(MeCN)₃]PF₆ | (Z)-alkenylboronate (trans-hydroboration) | 98 | [10] |

| 1-Phenyl-1-propyne | HBcat | RhCl(PPh₃)₃ | (E)-alkenylboronate, high β-selectivity | >90 | [2][11] |

2.3. Experimental Protocol: 9-BBN-Catalyzed Hydroboration of Phenylacetylene [8]

This protocol describes the synthesis of (E)-2-phenylethenylboronic acid pinacol ester.

-

Setup: An oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar is fitted with a reflux condenser and sealed. The apparatus is purged with argon for 15 minutes.

-

Reagent Addition: Under a positive pressure of argon, the following reagents are added sequentially via syringe:

-

Phenylacetylene (0.50 g, 4.9 mmol, 1.0 equiv)

-

Pinacolborane (0.75 g, 5.9 mmol, 1.2 equiv)

-

9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF, 1.96 mL, 0.98 mmol, 20 mol%)

-

Anhydrous THF to achieve a final concentration of ~0.2 M.

-

-

Reaction: The reaction mixture is heated to 65 °C in a preheated oil bath. The reaction progress is monitored by thin-layer chromatography (TLC) for the disappearance of the alkyne starting material.

-

Workup: Once the reaction is complete (typically 2-4 hours), it is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed sequentially with water (2 x 15 mL) and brine (15 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation. The crude product is purified by flash chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the pure (E)-alkenylboronate as a colorless oil or white solid.

Diboration of Alkynes

Diboration involves the addition of a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), across the triple bond to yield a 1,2-diborylalkene.[12][13] This reaction almost exclusively requires a transition metal catalyst and typically proceeds with syn-stereoselectivity. The resulting vicinal diboronates are highly versatile intermediates that can undergo selective sequential functionalization.

3.1. Catalytic Systems

A wide range of transition metals, including platinum, palladium, copper, and iron, have been shown to catalyze the diboration of alkynes.[13] Copper catalysts, in particular, have gained prominence due to their high efficiency and relatively low cost.[14]

3.2. Data Summary: Catalytic Diboration of Alkynes

| Alkyne Substrate | Diboron Reagent | Catalyst System | Product | Yield (%) | Reference |

| 1-Octyne | B₂pin₂ | Pt(PPh₃)₄ | (Z)-1,2-bis(boryl)-1-octene | 89 | [13] |

| Diphenylacetylene | B₂pin₂ | Pd(dba)₂ / Ligand | (Z)-1,2-bis(boryl)-1,2-diphenylethene | 90 | [13] |

| Phenylacetylene | B₂pin₂ | CuCl / Xantphos / KOtBu | (Z)-1,2-bis(boryl)-1-phenylethene | 87 | [9] |

| 1-Phenyl-1-propyne | B₂pin₂ | FeBr₂ / LiOMe | (Z)-1,2-bis(boryl)-1-phenyl-1-propene | 85 | [6] |

3.3. Experimental Protocol: Copper-Catalyzed Diboration of Phenylacetylene

This protocol is a representative procedure for the synthesis of a 1,2-diborylalkene.

-

Setup: In an argon-filled glovebox, a screw-capped vial is charged with CuCl (2.5 mg, 0.025 mmol, 5 mol%), Xantphos ligand (14.5 mg, 0.025 mmol, 5 mol%), and potassium tert-butoxide (KOtBu) (62 mg, 0.55 mmol, 1.1 equiv).

-

Reagent Addition: Anhydrous THF (1.0 mL) is added, and the mixture is stirred for 10 minutes. Bis(pinacolato)diboron (B₂pin₂) (127 mg, 0.50 mmol, 1.0 equiv) and phenylacetylene (51 mg, 0.50 mmol, 1.0 equiv) are then added.

-

Reaction: The vial is sealed and stirred at room temperature for 12-16 hours.

-

Workup: The reaction mixture is removed from the glovebox, diluted with diethyl ether, and filtered through a short pad of silica gel, eluting with additional diethyl ether.

-

Purification: The filtrate is concentrated under reduced pressure. The residue is then purified by flash chromatography on silica gel to afford the desired (Z)-1,2-bis(boryl)-1-phenylethene.

Mechanistic Pathways and Experimental Workflow

Understanding the underlying mechanisms and experimental steps is crucial for optimizing reactions and troubleshooting issues.

The typical workflow for these syntheses involves careful execution under inert conditions to prevent the degradation of catalysts and reagents.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]

- 5. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

- 6. Hydroboration of internal alkynes catalyzed by FeH(CO)(NO)(PPh3)2: a case of boron-source controlled regioselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ajuronline.org [ajuronline.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Metal-catalysed hydroboration - Wikipedia [en.wikipedia.org]

- 12. How to prepare Bis(pinacolato)diboron?_Chemicalbook [chemicalbook.com]

- 13. Catalytic and catalyst-free diboration of alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Copper(I)‐Catalyzed Boron Addition Reactions of Alkynes with Diboron Reagents | Semantic Scholar [semanticscholar.org]

Understanding the Electronic Properties of Vinylboronic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of vinylboronic acid derivatives, a class of compounds with significant and expanding applications in organic synthesis, materials science, and medicinal chemistry. Their unique electronic nature, stemming from the interplay between the vinyl group and the boronic acid moiety, governs their reactivity, stability, and biological activity. This document delves into the synthesis of these derivatives, methods for characterizing their electronic properties, and the impact of these properties on their chemical behavior.

Introduction to Vinylboronic Acids

Vinylboronic acids and their esters are organoboron compounds characterized by a carbon-carbon double bond directly attached to a boronic acid [-B(OH)₂] or a boronate ester group [-B(OR)₂]. The boron atom in boronic acids possesses a vacant p-orbital, rendering it a Lewis acid.[1] This Lewis acidity is a key determinant of their chemical reactivity, allowing them to participate in a wide array of chemical transformations.

The electronic properties of vinylboronic acid derivatives can be finely tuned by introducing various substituents on the vinyl group. These substituents can either donate or withdraw electron density, thereby modulating the Lewis acidity of the boron center and the nucleophilicity of the double bond. This tunability is crucial for their application in areas such as Suzuki-Miyaura cross-coupling reactions, where they serve as versatile building blocks for the formation of new carbon-carbon bonds.[2] Furthermore, their unique reactivity has been harnessed in bioorthogonal chemistry, such as the Carboni-Lindsey reaction, for the labeling of biomolecules.[3] In the pharmaceutical realm, the boronic acid functional group is a key pharmacophore in several approved drugs, and understanding the electronic properties of vinylboronic acid derivatives is critical for the design of new therapeutic agents.[4]

Synthesis of Electronically Diverse Vinylboronic Acid Derivatives

The synthesis of vinylboronic acids with a range of electronic properties is essential for studying their structure-activity relationships. Various synthetic methodologies have been developed to introduce both electron-donating and electron-withdrawing groups onto the vinyl scaffold.

A common strategy involves the hydroboration of alkynes, which can be catalyzed by various transition metals to afford vinylboronate esters with high regio- and stereoselectivity.[5] Alternatively, the boron-Wittig reaction provides a pathway to vinyl boronates from aldehydes.[6] For the synthesis of derivatives with specific electronic characteristics, substituted starting materials are employed. For instance, alkynes bearing electron-donating groups (e.g., alkoxy) or electron-withdrawing groups (e.g., halides, esters) can be used to generate the corresponding substituted vinylboronic acid derivatives.[7][8]

Below is a generalized synthetic workflow for preparing a substituted vinylboronic acid pinacol ester via hydroboration of a terminal alkyne.

Figure 1: General workflow for the synthesis of substituted vinylboronic acid pinacol esters.

Quantitative Analysis of Electronic Properties

The electronic influence of substituents on the reactivity of vinylboronic acid derivatives can be quantified using several parameters, including pKa values and reaction kinetics.

Acidity (pKa) of Vinylboronic Acids

The pKa of a boronic acid is a measure of its Lewis acidity in aqueous solution. It reflects the equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate species.[9] The pKa is highly sensitive to the electronic nature of the substituents on the vinyl group. Electron-withdrawing groups stabilize the anionic boronate form, thus lowering the pKa and increasing the acidity. Conversely, electron-donating groups destabilize the boronate, leading to a higher pKa and decreased acidity.

Table 1: Calculated pKa Values for Representative Substituted Vinylboronic Acids

| Substituent (R) on β-carbon | pKa (Calculated)* | Electronic Effect |

| -H | ~9.0 | Neutral |

| -OCH₃ | ~9.5 | Electron-Donating |

| -Cl | ~8.2 | Electron-Withdrawing |

| -CN | ~7.5 | Strongly Electron-Withdrawing |

*Note: These are estimated values based on computational studies of related boronic acids and are intended for comparative purposes.[1] Actual experimental values may vary.

Hammett and Taft Parameters

The Hammett equation is a widely used tool in physical organic chemistry to correlate reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[10] While originally developed for aromatic systems, the underlying principles of linear free-energy relationships can be extended to other systems, including vinyl derivatives, often through the use of Taft parameters (σ* for polar effects and Es for steric effects).[11] These parameters provide a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent.

A positive Hammett or Taft constant indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. Although a comprehensive set of Hammett or Taft constants specifically derived for substituents on vinylboronic acids is not available, established values for common substituents can be used to qualitatively predict electronic effects.

Table 2: Representative Hammett (σp) and Taft (σ) Constants for Common Substituents*

| Substituent | Hammett σp | Taft σ* |

| -OCH₃ | -0.27 | +1.45 |

| -CH₃ | -0.17 | 0.00 |

| -H | 0.00 | +0.49 |

| -Cl | +0.23 | +2.94 |

| -Br | +0.23 | +2.84 |

| -CN | +0.66 | +3.5 |

| -NO₂ | +0.78 | +3.9 |

Note: These values are for substituents on aromatic or aliphatic systems and are provided for illustrative purposes to indicate the general electronic effect of these groups.

Reaction Kinetics

The electronic properties of vinylboronic acid derivatives directly influence their reaction rates. This is exemplified in the Carboni-Lindsey reaction, an inverse-electron-demand Diels-Alder reaction between a tetrazine and an alkene. In this reaction, electron-donating substituents on the vinylboronic acid increase the energy of the highest occupied molecular orbital (HOMO) of the alkene, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the tetrazine and thus a faster reaction rate.[3]

Table 3: Second-Order Rate Constants (k₂) for the Carboni-Lindsey Reaction of Various Vinylboronic Acid Derivatives with 3,6-di(pyridin-2-yl)-s-tetrazine

| Vinylboronic Acid Derivative | Substituent(s) | k₂ (M⁻¹s⁻¹) in 5% MeOH in PBS |

| Vinylboronic acid | -H | 3.0[3] |

| (E)-Prop-1-en-1-ylboronic acid | -CH₃ (E) | ~1.0[3] |

| (Z)-Prop-1-en-1-ylboronic acid | -CH₃ (Z) | ~2.7[3] |

| (E)-Styrylboronic acid | -C₆H₅ (E) | 16[3] |

| (E)-(4-Methoxystyryl)boronic acid | -C₆H₄-p-OCH₃ (E) | 27[3] |

The data in Table 3 clearly demonstrates that electron-donating substituents, such as a phenyl group and particularly a methoxy-substituted phenyl group, significantly accelerate the reaction.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate characterization of the electronic properties of vinylboronic acid derivatives.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the pKa of a vinylboronic acid in an aqueous solution.

Materials:

-

Vinylboronic acid sample

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl)

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (50 mL or 100 mL)

Procedure:

-

Calibrate the pH meter: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

-

Prepare the sample solution: Accurately weigh approximately 0.1 mmol of the vinylboronic acid and dissolve it in 20 mL of a 0.15 M KCl solution in a beaker. The KCl is used to maintain a constant ionic strength.

-

Initial pH adjustment: Add a small amount of 0.1 M HCl to the sample solution to lower the pH to around 2.

-

Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Begin the titration by adding the standardized 0.1 M NaOH solution in small increments (e.g., 0.05-0.1 mL).

-

Data collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. Continue the titration until the pH reaches approximately 12.

-

Data analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. The equivalence point is the point of steepest inflection on the curve. Alternatively, a Gran plot or the first derivative of the titration curve can be used to accurately determine the equivalence point.

Figure 2: Experimental workflow for pKa determination by potentiometric titration.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of vinylboronic acid derivatives and for probing their electronic environment.

Materials:

-

Vinylboronic acid derivative sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

-

NMR tubes

-

NMR spectrometer

General Procedure for Sample Preparation:

-

Dissolve 5-10 mg of the vinylboronic acid derivative in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Cap the tube and gently agitate to ensure complete dissolution.

¹H NMR Spectroscopy:

-

Purpose: To determine the number, connectivity, and chemical environment of protons.

-

Typical Chemical Shifts:

-

Vinyl protons: δ 5.5-7.5 ppm. The coupling constants (J-values) between vinyl protons can be used to determine the stereochemistry (cis or trans) of the double bond.

-

Protons of substituents on the vinyl group will appear in their characteristic regions.

-

The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, sometimes not being observed.

-

¹³C NMR Spectroscopy:

-

Purpose: To identify the carbon skeleton.

-

Typical Chemical Shifts:

-

Vinyl carbons: δ 120-150 ppm. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus.

-

¹¹B NMR Spectroscopy:

-

Purpose: To directly observe the boron nucleus and determine its coordination state.

-

Typical Chemical Shifts (referenced to BF₃·OEt₂):

-

Trigonal planar boronic acids/esters (sp² hybridized): δ 25-35 ppm.

-

Tetrahedral boronate species (sp³ hybridized): δ 5-15 ppm.

-

-

Application: ¹¹B NMR is particularly useful for studying the equilibrium between the boronic acid and boronate forms as a function of pH or in the presence of diols.

Reaction Mechanisms and Logical Relationships

Understanding the mechanisms of reactions involving vinylboronic acid derivatives is key to optimizing reaction conditions and predicting product outcomes.

Carboni-Lindsey Reaction Mechanism

The Carboni-Lindsey reaction is a [4+2] cycloaddition between an electron-rich dienophile (the vinylboronic acid) and an electron-poor diene (the tetrazine). The reaction proceeds through a concerted or stepwise mechanism, followed by the elimination of dinitrogen and boric acid to yield a dihydropyridazine, which can then oxidize to a pyridazine.[3]

Figure 3: Simplified mechanism of the Carboni-Lindsey reaction.

Conclusion

The electronic properties of vinylboronic acid derivatives are fundamental to their diverse applications in modern chemistry and drug discovery. The ability to modulate these properties through synthetic design allows for the fine-tuning of their reactivity, stability, and biological interactions. This guide has provided an overview of the key electronic characteristics of these compounds, methods for their quantification, and detailed experimental protocols for their characterization. As research in this area continues to expand, a deeper understanding of the electronic landscape of vinylboronic acid derivatives will undoubtedly lead to the development of novel reagents, materials, and therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Potentiometric and thermometric determination of boric acid | Metrohm [metrohm.com]

- 3. Carboni-Lindsey-Reaktion – Wikipedia [de.wikipedia.org]

- 4. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. at.hach.com [at.hach.com]

- 6. potentiometric titration method: Topics by Science.gov [science.gov]

- 7. Vinylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. Mechanochemical Synthesis of α‐halo Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Use of (5-Iodopent-1-en-1-yl)boronic acid as a synthetic building block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Iodopent-1-en-1-yl)boronic acid is a bifunctional synthetic building block possessing both a vinylboronic acid moiety and a terminal iodo group. This unique combination of reactive sites allows for versatile applications in organic synthesis, particularly in the construction of complex molecular architectures. The vinylboronic acid is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of aryl, heteroaryl, and vinyl halides. Simultaneously, the iodo group can be involved in various transformations, including nucleophilic substitution and further cross-coupling reactions. A particularly attractive application of this building block is its potential for intramolecular cyclization to form five-membered ring systems, which are common motifs in biologically active molecules.

These application notes provide an overview of the potential uses of this compound as a synthetic intermediate and offer detailed protocols for its application in both intermolecular and intramolecular cross-coupling reactions.

Key Applications

-

Intermolecular Suzuki-Miyaura Cross-Coupling: The vinylboronic acid functionality can be readily coupled with various organic halides to introduce a pentenyl iodide chain into a target molecule. This is valuable for the synthesis of complex natural products and pharmaceutical intermediates.

-

Intramolecular Suzuki-Miyaura Cyclization: The presence of both a boronic acid and an alkyl iodide within the same molecule allows for palladium-catalyzed intramolecular cyclization, providing a direct route to cyclopentylidene-containing structures. These motifs are present in various natural products and bioactive compounds.

-

Sequential Cross-Coupling Reactions: The two reactive ends of the molecule can be addressed sequentially. For instance, the boronic acid can be coupled first, followed by a subsequent reaction at the iodide center, or vice-versa. This allows for the controlled and stepwise assembly of complex molecules.

Data Presentation

Table 1: Intermolecular Suzuki-Miyaura Coupling of this compound with Aryl Halides (Hypothetical Data Based on Similar Reactions)

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 1-Iodo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane/H₂O | 90 | 8 | 92 |

| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 78 |

Table 2: Intramolecular Suzuki-Miyaura Cyclization of this compound (Hypothetical Data Based on Analogous Reactions)

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | THF/H₂O | 80 | 24 | Cyclopentylidene-boronic acid derivative | 65 |

| 2 | Pd(dppf)Cl₂ (5) | CsF | Dioxane | 100 | 18 | Cyclopentylidene-boronic acid derivative | 72 |

| 3 | Pd₂(dba)₃ (2.5) / XPhos (5) | K₃PO₄ | Toluene | 100 | 12 | Cyclopentylidene-boronic acid derivative | 81 |

Experimental Protocols

Protocol 1: Intermolecular Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃)

-

Solvent (e.g., Toluene and Water)

-

Anhydrous, degassed solvents

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0 equiv.).

-

Add the palladium catalyst (3 mol%).

-

Add the degassed solvent mixture (e.g., Toluene/H₂O 4:1).

-

Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Intramolecular Suzuki-Miyaura Cyclization

This protocol outlines a general procedure for the intramolecular cyclization of this compound to form a cyclopentylidene-containing product. To favor the intramolecular reaction, the substrate is typically added slowly to the reaction mixture (high dilution conditions).

Materials:

-

This compound

-

Palladium catalyst (e.g., Pd₂(dba)₃ and a ligand like XPhos)

-

Base (e.g., K₃PO₄)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Syringe pump

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (2.5 mol% Pd₂(dba)₃), the ligand (5 mol% XPhos), and the base (3.0 equiv.).

-

Add a portion of the anhydrous, degassed solvent.

-

In a separate flask, dissolve this compound (1.0 equiv.) in the remaining portion of the anhydrous, degassed solvent.

-

Heat the flask containing the catalyst and base to the desired temperature (e.g., 100 °C).

-

Using a syringe pump, add the solution of this compound to the reaction mixture over a prolonged period (e.g., 12 hours).

-

After the addition is complete, continue to stir the reaction at the same temperature and monitor its progress.

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of celite and wash with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the cyclized product.

Visualizations

Application Notes and Protocols: (5-Iodopent-1-en-1-yl)boronic acid in the Synthesis of Complex Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Iodopent-1-en-1-yl)boronic acid is a bifunctional reagent that holds significant potential in the field of organic synthesis, particularly for the construction of complex molecular architectures. Its structure incorporates a vinylboronic acid moiety, a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and an iodoalkyl chain, which can be utilized in a variety of subsequent chemical transformations. This unique combination allows for a modular and convergent approach to the synthesis of diverse molecular scaffolds, making it a valuable building block for the synthesis of natural products, pharmaceutical agents, and other functional organic molecules.

The vinylboronic acid functionality enables the stereospecific formation of carbon-carbon bonds with a wide range of sp2-hybridized partners, including aryl, heteroaryl, and vinyl halides or triflates. The presence of the terminal iodide provides a reactive handle for further functionalization through reactions such as nucleophilic substitution, cross-coupling, or cyclization, enabling the rapid elaboration of the coupled product into more complex structures.

These application notes provide a comprehensive overview of the utility of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions for the synthesis of a hypothetical complex molecule with potential biological relevance. Detailed experimental protocols and representative data are presented to guide researchers in the effective use of this versatile reagent.

Hypothetical Application: Synthesis of a Novel Kinase Inhibitor Scaffold

For the purpose of illustrating the utility of this compound, we present a hypothetical synthesis of a novel kinase inhibitor scaffold. Many kinase inhibitors feature a heterocyclic core coupled to a substituted aryl or heteroaryl moiety. In this example, we will target the synthesis of a molecule where a substituted pyrimidine core is coupled to the pentenyl chain of this compound. The resulting intermediate can then undergo further intramolecular cyclization to form a more complex, rigidified structure, a common strategy in drug design to enhance binding affinity and selectivity.

Reaction Scheme:

Application Notes and Protocols: DNA-Compatible Suzuki-Miyaura Coupling with Functionalized Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for performing Suzuki-Miyaura cross-coupling reactions on DNA-tagged substrates. This powerful carbon-carbon bond-forming reaction is essential for the synthesis of DNA-Encoded Libraries (DELs), a key technology in modern drug discovery. The protocols outlined below are designed to be compatible with the delicate nature of DNA, ensuring high fidelity of the encoded information while achieving efficient chemical transformations.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide. Its application in the context of DNA-Encoded Libraries (DELs) has been a significant advancement, allowing for the creation of vast and diverse libraries of small molecules for screening against biological targets.[1][2] The key challenge in this field is to develop robust reaction conditions that are efficient for a wide range of substrates while being mild enough to prevent DNA degradation.[3] This document outlines established protocols that have demonstrated broad substrate scope and good to excellent yields in DNA-compatible Suzuki-Miyaura reactions.[3][4]

Core Concepts and Workflow

The general workflow for a DNA-compatible Suzuki-Miyaura coupling involves the reaction of a DNA-conjugated aryl halide (typically an iodide or bromide) with a functionalized boronic acid in the presence of a palladium catalyst, a ligand, and a base in an aqueous solvent system. The success of the reaction is highly dependent on the careful selection of these components to ensure both high coupling efficiency and the preservation of the DNA tag's integrity.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from successful DNA-compatible Suzuki-Miyaura coupling reactions, providing a comparative overview of different catalytic systems and their performance with various functionalized boronic acids.

Table 1: Na₂PdCl₄/sSPhos Mediated Suzuki-Miyaura Coupling of DNA-Conjugated Aryl Iodide [3][4]

| Entry | Boronic Acid | Product | Conversion (%) |

| 1 | Phenylboronic acid | 3a | 95 |

| 2 | 4-Fluorophenylboronic acid | 3b | 92 |

| 3 | 4-Chlorophenylboronic acid | 3c | 85 |

| 4 | 4-Bromophenylboronic acid | 3d | 81 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 3e | 75 |

| 6 | 4-Formylphenylboronic acid | 3f | 68 |

| 7 | 4-Acetylphenylboronic acid | 3g | 72 |

| 8 | 4-Methoxyphenylboronic acid | 3h | 93 |

| 9 | 3-Methoxyphenylboronic acid | 3i | 91 |

| 10 | 2-Methoxyphenylboronic acid | 3j | 88 |

| 11 | Thiophene-2-boronic acid | 5a | 85 |

| 12 | Furan-2-boronic acid | 5b | 89 |

| 13 | Pyridin-3-ylboronic acid | 5c | 78 |

| 14 | Pyrimidin-5-ylboronic acid | 5d | 63 |

Reaction Conditions: 1 equiv of DNA-conjugated aryl iodide (1 mM in H₂O), 200 equiv of aryl boronic acid (200 mM in ACN/H₂O, 1:1), 20 equiv Na₂PdCl₄, 40 equiv sSPhos (10 mM in DMA), K₂CO₃, H₂O:ACN (4:1), 37°C for 28 h.[3][4]

Table 2: Pd(OAc)₂/TPPTS Mediated Suzuki-Miyaura Coupling at Elevated Temperature [3]

| Entry | Aryl Halide | Boronic Acid | Temperature (°C) | Yield (%) |

| 1 | DNA-Aryl Iodide | (Het)aryl boronic acids | 70 | Good to Excellent |

| 2 | DNA-Aryl Bromide | Potassium Boc-protected aminomethyltrifluoroborate | 95 | Not specified |

Note: Specific yield data for this protocol was not detailed in the provided search results, but the source indicates successful couplings.

Table 3: Micellar-Promoted Suzuki-Miyaura Coupling [5][6]

| Entry | Boronic Acid | Conversion (%) |

| 1 | 5-Pyrimidinyl boronic acid | 100 |

| 2 | Pyridyl boronic acid | 100 |

| 3 | Wide range of drug-like substrates | >98 (average) |

Reaction Conditions: Pd(dtbpf)Cl₂ (2 eq.), boronate (3125 eq.), K₃PO₄ (4688 eq.), 2% TPGS-750-M, 15% THF, 50 °C.[5] This method is highlighted for its exceptional efficiency and minimal DNA degradation.[6]

Experimental Protocols

Protocol 1: Na₂PdCl₄/sSPhos Mediated Suzuki-Miyaura Coupling at 37°C

This protocol is advantageous due to its mild reaction temperature, which is highly compatible with DNA stability.[2][3][4]

Materials:

-

DNA-conjugated aryl iodide (1 mM in sterile water)

-

Functionalized aryl or heteroaryl boronic acid (200 mM in a 1:1 mixture of Acetonitrile (ACN) and water)

-

Sodium tetrachloropalladate(II) (Na₂PdCl₄)

-

Sulfonated SPhos (sSPhos) (10 mM in Dimethylacetamide (DMA))

-

Potassium carbonate (K₂CO₃)

-

Nuclease-free water

-

Acetonitrile (ACN)

Procedure:

-

To a sterile microcentrifuge tube, add the DNA-conjugated aryl iodide to a final concentration of 1 µM in a total reaction volume of 100 µL.

-

Add K₂CO₃ to the reaction mixture.

-

In a separate tube, prepare the catalyst mixture by combining Na₂PdCl₄ (20 equivalents) and sSPhos (40 equivalents).

-

Add the catalyst mixture to the reaction tube.

-

Add the functionalized boronic acid (200 equivalents) to the reaction mixture.

-

Adjust the final solvent composition to be a 4:1 ratio of water to acetonitrile.

-

Incubate the reaction mixture at 37°C for 28 hours.

-

After incubation, the reaction can be purified using standard methods for DNA, such as ethanol precipitation, to remove excess reagents and catalyst.

-

Analyze the product using LC-MS to confirm the successful coupling and qPCR to assess DNA integrity and quantity.[7]

Protocol 2: Room Temperature Suzuki-Miyaura Coupling with Aryl Fluorosulfonates

This protocol utilizes aryl fluorosulfonates as electrophiles, enabling the reaction to proceed at room temperature.[8][9]

Materials:

-

DNA-conjugated Aryl Fluorosulfonate (HP-ArOFs-1) (1 mM in borate buffer)

-

Functionalized boronic acid (400 mM in DMA)

-

Palladium(II) acetate (Pd(OAc)₂) (20 mM in DMA)

-

Triethylamine (Et₃N) (5 M in DMA)

-

Nuclease-free water

Procedure:

-

In a sterile microcentrifuge tube, combine 1 equivalent of the DNA-conjugated aryl fluorosulfonate.

-

Add 400 equivalents of the respective boronic acid.

-

Add 20 equivalents of Pd(OAc)₂.

-

Add 1000 equivalents of Et₃N.

-

Add nuclease-free water to the desired final volume.

-

Incubate the reaction at room temperature.

-

Monitor the reaction progress and determine the conversion of the starting material by LC-MS.[8]

Signaling Pathway and Logical Relationships

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a fundamental concept for understanding the mechanism of this transformation.

Conclusion

The protocols and data presented here demonstrate that the Suzuki-Miyaura cross-coupling is a robust and versatile reaction for the chemical modification of DNA.[3] By carefully selecting the catalyst, ligands, base, and reaction conditions, a wide range of functionalized boronic acids can be efficiently coupled to DNA-conjugated aryl halides.[4] These methods have a strong potential for the construction of diverse and complex DNA-Encoded Libraries, which are invaluable tools in the field of drug discovery.[2] The continued development of milder and more efficient DNA-compatible reactions will further expand the chemical space accessible for DEL synthesis.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 5. analytical-sales.com [analytical-sales.com]

- 6. High Fidelity Suzuki-Miyaura Coupling for the Synthesis of DNA Encoded Libraries Enabled by Micelle Forming Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. DNA‐Encoded Libraries: Aryl Fluorosulfonates as Versatile Electrophiles Enabling Facile On‐DNA Suzuki, Sonogashira, and Buchwald Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Bioorthogonal Labeling in Living Cells Using Vinylboronic Acids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of vinylboronic acids (VBAs) in bioorthogonal labeling applications within living cells. This technology offers a powerful tool for the selective modification and visualization of biomolecules in their native environment, with significant implications for basic research and drug development.

Application Notes

Vinylboronic acids have emerged as valuable reactants in bioorthogonal chemistry, primarily through their participation in the inverse electron-demand Diels-Alder (iEDDA) reaction with tetrazines.[1][2][3] This reaction is characterized by its high selectivity and rapid kinetics, making it suitable for labeling biomolecules in the complex milieu of a living cell without interfering with native biological processes.[4][5]

Key Advantages of Vinylboronic Acids:

-

Biocompatibility: VBAs are generally well-tolerated by living cells and have been shown to be stable in cell lysate.[1][6]

-

Favorable Kinetics: The reaction of VBAs with specific tetrazines, particularly 3,6-dipyridyl-s-tetrazine, exhibits second-order rate constants suitable for biological labeling applications.[1][3]

-

Hydrophilicity and Small Size: These properties of VBAs make them attractive for modifying biomolecules, as they are less likely to perturb the natural function of the target.[6]

-

Coordination-Assisted Reactivity: The reaction rates of VBAs can be significantly enhanced when reacted with tetrazines containing Lewis-basic substituents (e.g., pyridyl or o-hydroxyphenyl groups).[4][7] This feature allows for highly selective and rapid labeling.[4] This unique reactivity can also be exploited for orthogonal labeling of multiple biomolecules simultaneously.[7]

Applications in Drug Development and Research:

-

Target Identification and Validation: By attaching a VBA moiety to a drug candidate, researchers can visualize its interaction with specific cellular targets.

-

Pharmacokinetic and Pharmacodynamic Studies: Fluorescently labeling a VBA-tagged therapeutic allows for the tracking of its distribution and clearance in cellular models.

-

Protein Labeling and Visualization: As demonstrated with the proteasome, VBAs can be incorporated into inhibitors or probes to label and visualize specific intracellular proteins.[3][5]

-

Prodrug Activation: The "click-to-release" strategy using VBA-caged prodrugs allows for the targeted release of a therapeutic agent upon reaction with a tetrazine.[8]

Limitations and Considerations:

-

Potential for Side Reactions: While generally bioorthogonal, boronic acids have the potential to interact with vicinal diols, such as those found in carbohydrates.[3][4] However, studies have shown that for protein labeling in living cells, this does not significantly impede the desired tetrazine ligation.[3]

-

Cellular Uptake: The efficiency of labeling can be influenced by the cellular uptake of the VBA-containing probe. This may require optimization of the probe's structure or delivery method.[3]

Quantitative Data

The efficacy of the bioorthogonal reaction between vinylboronic acids and tetrazines is quantitatively described by the second-order rate constant (k₂). The following table summarizes these constants for various VBA derivatives with 3,6-dipyridyl-s-tetrazine, providing a comparison with the commonly used dienophile, norbornene.

| Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] in 5% MeOH in PBS | Reference |

| Vinylboronic acid | 3.0 | [1] |

| (E)-prop-1-en-1-ylboronic acid | 27 | [1] |

| (Z)-prop-1-en-1-ylboronic acid | 2.9 | [1] |

| Styrylboronic acid | 1.8 | [1] |

| Norbornene | 2.1 | [1] |

Experimental Protocols

This section provides detailed protocols for the bioorthogonal labeling of intracellular proteins in living cells using a VBA-functionalized probe. The example provided is the labeling of the proteasome in HeLa cells.

Protocol 1: Two-Step Labeling of Intracellular Proteasome in Living HeLa Cells

This protocol describes the labeling of the proteasome using a VBA-containing irreversible inhibitor followed by reaction with a cell-permeable fluorescent tetrazine.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

VBA-containing proteasome inhibitor (e.g., a peptide vinyl sulfone with a VBA handle)

-

Cell-permeable fluorescent tetrazine (e.g., tetrazine-BODIPY)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

SDS-PAGE materials and equipment

-

Fluorescence gel scanner

-

Confocal microscope

Procedure:

-

Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Seed cells in appropriate culture vessels (e.g., 6-well plates for SDS-PAGE analysis or glass-bottom dishes for microscopy) and allow them to adhere overnight.

-

Inhibitor Incubation:

-

Prepare a stock solution of the VBA-containing proteasome inhibitor in DMSO.

-

Dilute the inhibitor to the desired final concentration (e.g., 300 µM) in cell culture medium.[3][5]

-

Remove the old medium from the cells and add the medium containing the inhibitor.

-

As a negative control, treat a separate set of cells with an equivalent volume of DMSO.

-

-

Fluorescent Tetrazine Labeling:

-

Prepare a stock solution of the cell-permeable fluorescent tetrazine in DMSO.

-

Dilute the tetrazine to the desired final concentration (e.g., 3 µM) in cell culture medium.[3][5]

-

After the inhibitor incubation, add the tetrazine-containing medium directly to the cells.

-

Incubate for a short period (e.g., complete labeling can be observed within 2-5 minutes for proteasome subunits).[3][5]

-

-

Sample Preparation for SDS-PAGE Analysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in an appropriate lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay.

-

Mix equal amounts of protein with SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Fluorescence Imaging (SDS-PAGE):

-

Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the chosen fluorophore.

-

-

Sample Preparation and Imaging (Confocal Microscopy):

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature (optional, depending on the experimental needs).

-

Wash the cells again with PBS.

-

Mount the coverslips or image the dishes directly using a confocal microscope with the appropriate laser lines and filters for the fluorophore.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for intracellular protein labeling.

Caption: The iEDDA reaction mechanism.

Caption: Principle of coordination-assisted ligation.

References

- 1. Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids | Semantic Scholar [semanticscholar.org]

- 7. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vinylboronic acid-caged prodrug activation using click-to-release tetrazine ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB01881F [pubs.rsc.org]

Application Notes and Protocols for Polymer Synthesis Utilizing Vinyl Boronate Monomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of polymers derived from vinyl boronate monomers, with a focus on their applications in drug development and biomedical research. Detailed protocols for common polymerization techniques are provided, along with characterization data and examples of their utility in stimuli-responsive systems.

Introduction to Vinyl Boronate Polymers

Vinyl boronate monomers, such as vinylboronic acid pinacol ester (VBpin) and 4-vinylphenylboronic acid (4-VBA), are versatile building blocks for the synthesis of functional polymers. The presence of the boronic acid or boronate ester group imparts unique properties to the resulting polymers, including the ability to form reversible covalent bonds with diols. This reactivity is the basis for their use in a wide range of applications, from drug delivery and diagnostics to self-healing materials.[1][2]

Polymers containing boronic acid moieties are particularly attractive for biomedical applications due to their responsiveness to biologically relevant stimuli such as pH and the concentration of saccharides like glucose.[3][4] This has led to the development of "smart" materials for controlled drug release, including glucose-responsive systems for insulin delivery.[5][6][7]

This document outlines key polymerization methods for vinyl boronate monomers and provides detailed protocols for their implementation in a laboratory setting.

Polymerization Techniques and Protocols

The polymerization of vinyl boronate monomers can be achieved through various techniques, including free-radical polymerization, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Atom Transfer Radical Polymerization (ATRP). The choice of method depends on the desired polymer architecture, molecular weight control, and polydispersity.

Free-Radical Polymerization

Free-radical polymerization is a straightforward method for synthesizing polymers from vinyl boronate monomers.[8] While it offers less control over molecular weight and dispersity compared to controlled radical polymerization techniques, it is a robust and accessible method for producing these polymers. A back-biting chain transfer reaction can occur during the radical polymerization of vinyl boronic acid pinacol ester (VBpin), leading to the formation of branched polymers.[9]

Experimental Protocol: Free-Radical Polymerization of Vinylboronic Acid Pinacol Ester (VBpin) [9]

-

Materials:

-

Vinylboronic acid pinacol ester (VBpin) (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (solvent)

-

-

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve VBpin (e.g., 1.0 g, 6.49 mmol) in anhydrous toluene (e.g., 6.5 mL).

-

Add AIBN (e.g., 10.7 mg, 0.065 mmol).

-

Degas the solution by three freeze-pump-thaw cycles.

-

Backfill the flask with nitrogen or argon.

-

Place the flask in a preheated oil bath at 60-70 °C and stir for the desired reaction time (e.g., 24 hours).

-

Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent such as methanol or hexane.

-

Collect the polymer by filtration and dry under vacuum at room temperature.

-

Characterization: The resulting poly(vinylboronic acid pinacol ester) (PVBpin) can be characterized by:

-

1H NMR: To confirm the polymer structure.[10]

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and polydispersity index (PDI).[11]

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization